molecular formula C5H13NO2 B6212071 2-(ethylamino)propane-1,3-diol CAS No. 78531-44-9

2-(ethylamino)propane-1,3-diol

Cat. No.: B6212071
CAS No.: 78531-44-9
M. Wt: 119.16 g/mol
InChI Key: GWMADSUQNXLNCF-UHFFFAOYSA-N
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Description

2-(ethylamino)propane-1,3-diol is a chemical compound with the molecular formula C5H13NO2 and a molecular weight of 119.16 g/mol . It is characterized by the presence of an ethylamino group attached to a propane-1,3-diol backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)propane-1,3-diol typically involves the reaction of glycidol with ethylamine . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield. The reaction can be represented as follows:

Glycidol+EthylamineThis compound\text{Glycidol} + \text{Ethylamine} \rightarrow \text{this compound} Glycidol+Ethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(ethylamino)propane-1,3-diol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(ethylamino)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The diol moiety may also play a role in the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylamino)propane-1,3-diol is unique due to its specific combination of an ethylamino group and a propane-1,3-diol backbone. This structural arrangement provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

78531-44-9

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

2-(ethylamino)propane-1,3-diol

InChI

InChI=1S/C5H13NO2/c1-2-6-5(3-7)4-8/h5-8H,2-4H2,1H3

InChI Key

GWMADSUQNXLNCF-UHFFFAOYSA-N

Canonical SMILES

CCNC(CO)CO

Purity

95

Origin of Product

United States

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